molecular formula C21H25ClN6O B12539374 Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-

Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-

Cat. No.: B12539374
M. Wt: 412.9 g/mol
InChI Key: QTDONOXURZFSIG-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- is a complex organic compound with the molecular formula C21H25ClN6O. This compound is known for its unique structure, which includes a benzene ring, a chloro group, and a cyanoamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight. Industrial production methods often involve solvent-free reactions, which are economical and versatile.

Chemical Reactions Analysis

Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- can be compared with other similar compounds, such as N-aryl or N-heteryl cyanoacetamides. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of a chloro group and a cyanoamino group in Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- distinguishes it from other related compounds.

Properties

Molecular Formula

C21H25ClN6O

Molecular Weight

412.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[1-[[(cyanoamino)-[(2-methylpyridin-3-yl)amino]methylidene]amino]-2,2-dimethylpropyl]acetamide

InChI

InChI=1S/C21H25ClN6O/c1-14-17(6-5-11-24-14)26-20(25-13-23)28-19(21(2,3)4)27-18(29)12-15-7-9-16(22)10-8-15/h5-11,19H,12H2,1-4H3,(H,27,29)(H2,25,26,28)

InChI Key

QTDONOXURZFSIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(=NC(C(C)(C)C)NC(=O)CC2=CC=C(C=C2)Cl)NC#N

Origin of Product

United States

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